molecular formula C19H19N3O3 B5877223 1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine

1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine

Cat. No. B5877223
M. Wt: 337.4 g/mol
InChI Key: GEWANDNEKQWJKS-DHZHZOJOSA-N
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Description

1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This molecule is a piperazine derivative that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, this molecule has been shown to interact with the dopamine and serotonin systems, which are known to play important roles in mood regulation and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this molecule has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, this compound has been shown to modulate the activity of certain ion channels, which may contribute to its potential analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine in lab experiments include its potential to modulate multiple neurotransmitter systems and ion channels, as well as its relatively simple synthesis method. However, one limitation of this molecule is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine. For example, further investigation of the molecule's mechanism of action could lead to the development of more targeted and effective drug candidates. Additionally, studies on the molecule's potential toxicity and side effects could help to inform its potential use in clinical settings. Finally, investigation of the molecule's effects on other neurotransmitter systems and ion channels could lead to the identification of new therapeutic targets.

Synthesis Methods

The synthesis of 1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine involves the reaction of 4-nitrophenylacrylic acid with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction leads to the formation of the desired product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

The scientific research application of 1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine is primarily focused on its potential as a drug candidate. This molecule has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(11-8-16-6-9-18(10-7-16)22(24)25)21-14-12-20(13-15-21)17-4-2-1-3-5-17/h1-11H,12-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWANDNEKQWJKS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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